molecular formula C18H12N2O B8566154 2-(2-Phenoxy-phenyl)nicotinonitrile

2-(2-Phenoxy-phenyl)nicotinonitrile

Cat. No.: B8566154
M. Wt: 272.3 g/mol
InChI Key: OKGVLZPGVALKCL-UHFFFAOYSA-N
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Description

2-(2-Phenoxy-phenyl)nicotinonitrile (CAS 14178-15-5), also known as 2-phenoxynicotinonitrile, is a nicotinonitrile derivative characterized by a pyridine core substituted with a phenoxy group at the 2-position and a nitrile group at the 3-position. Its molecular formula is C₁₂H₈N₂O, with a molecular weight of 196.21 g/mol. The compound’s structure confers unique electronic properties due to the electron-withdrawing nitrile group and the aromatic phenoxy substituent, which may influence reactivity and biological activity .

Properties

Molecular Formula

C18H12N2O

Molecular Weight

272.3 g/mol

IUPAC Name

2-(2-phenoxyphenyl)pyridine-3-carbonitrile

InChI

InChI=1S/C18H12N2O/c19-13-14-7-6-12-20-18(14)16-10-4-5-11-17(16)21-15-8-2-1-3-9-15/h1-12H

InChI Key

OKGVLZPGVALKCL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2C3=C(C=CC=N3)C#N

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., nitrile, chloro) increase reactivity, as seen in 2-chloro-6-phenylnicotinonitrile .
  • Aromatic substituents (e.g., phenoxy, dibenzofuran) improve thermal stability, exemplified by compound A1 (mp 296–298°C) .
  • Polar groups (e.g., methoxy) may enhance solubility, as in 2-methoxy-6-phenyl-nicotinonitrile .

Antibacterial Activity

Compound Bacterial Strains Tested Activity (CFU Reduction) Reference
2-(2-Oxopropoxy)-6-(dichlorothiophene)nicotinonitrile E. coli, S. aureus, MRSA Moderate to strong
Compound A1 E. coli, S. aureus, MRSA Significant
This compound Not reported Not reported

Insights :

  • Derivatives with heteroaromatic substituents (e.g., dibenzofuran in A1) show enhanced antibacterial activity, possibly due to improved membrane penetration .
  • Chlorothiophene -containing analogs exhibit broad-spectrum activity, including against MRSA .

Cytotoxic Activity

Compound Cell Line Tested IC₅₀ (μM) Reference
2-(2-Oxopropoxy)-6-(dichlorothiophene)nicotinonitrile MCF7 breast cancer cells <10
This compound Not reported

Trends :

  • Dichlorothiophene substitution correlates with potent cytotoxicity, suggesting a role for halogenated groups in targeting cancer cells .

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